REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][P:5]([C:11]([CH3:14])([CH3:13])[CH3:12])(=[O:10])[O:6][CH:7]([CH3:9])[CH3:8])#[N:2].N>C(O)C.[Ni]>[NH2:2][CH2:1][CH2:3][CH2:4][P:5]([C:11]([CH3:13])([CH3:12])[CH3:14])(=[O:10])[O:6][CH:7]([CH3:8])[CH3:9]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCP(OC(C)C)(=O)C(C)(C)C
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation
|
Type
|
DISTILLATION
|
Details
|
The crude oil is purified by Kugelrohr-distillation
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCP(OC(C)C)(=O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |